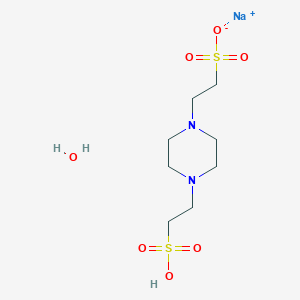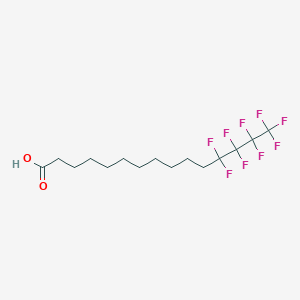
11-(Nonafluorobutyl)undecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(Nonafluorobutyl)undecanoic acid is a synthetic organic compound characterized by the presence of a nonafluorobutyl group attached to an undecanoic acid backbone. This compound is part of the perfluoroalkyl carboxylic acids family, known for their unique chemical properties, including high thermal stability and resistance to degradation. These properties make them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-(Nonafluorobutyl)undecanoic acid typically involves the reaction of undecanoic acid with nonafluorobutyl iodide under specific conditions. The reaction is usually carried out in the presence of a strong base, such as potassium carbonate, in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 11-(Nonafluorobutyl)undecanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form perfluorinated carboxylates.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The nonafluorobutyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.
Major Products:
Oxidation: Perfluorinated carboxylates.
Reduction: Nonafluorobutylundecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
11-(Nonafluorobutyl)undecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in modifying biological molecules to enhance their stability and resistance to degradation.
Medicine: Explored for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty coatings and materials that require high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 11-(Nonafluorobutyl)undecanoic acid involves its interaction with various molecular targets. The nonafluorobutyl group imparts unique properties to the compound, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can alter the stability and function of these molecules, making the compound useful in various applications, including drug delivery and material science.
Comparison with Similar Compounds
Undecanoic Acid: A simpler analog without the nonafluorobutyl group, used in antifungal treatments.
Perfluorooctanoic Acid (PFOA): Another perfluorinated carboxylic acid with similar properties but different applications.
Uniqueness: 11-(Nonafluorobutyl)undecanoic acid is unique due to the presence of the nonafluorobutyl group, which imparts enhanced thermal stability and resistance to degradation compared to its non-fluorinated analogs. This makes it particularly valuable in applications requiring high-performance materials.
Properties
CAS No. |
1652-66-0 |
|---|---|
Molecular Formula |
C15H21F9O2 |
Molecular Weight |
404.31 g/mol |
IUPAC Name |
12,12,13,13,14,14,15,15,15-nonafluoropentadecanoic acid |
InChI |
InChI=1S/C15H21F9O2/c16-12(17,13(18,19)14(20,21)15(22,23)24)10-8-6-4-2-1-3-5-7-9-11(25)26/h1-10H2,(H,25,26) |
InChI Key |
AAXRUIWADFCFQA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-2-anilino-4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1H-imidazol-5-one](/img/structure/B14752181.png)
![Tricyclo[3.2.1.0~2,7~]octane](/img/structure/B14752187.png)
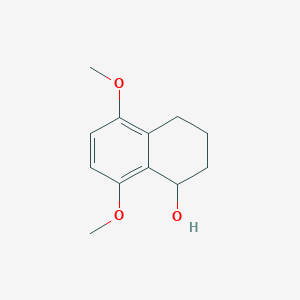
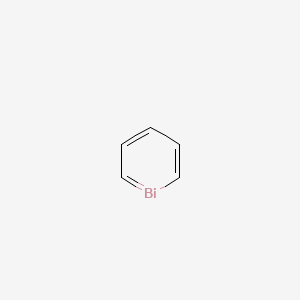
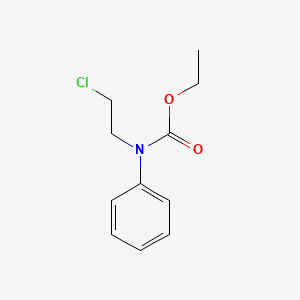

![Phenol, 4-[(phenylmethyl)amino]-, hydrochloride](/img/structure/B14752215.png)
![5-[(Z)-2-nitrobut-1-enyl]-1,3-benzodioxole](/img/structure/B14752226.png)
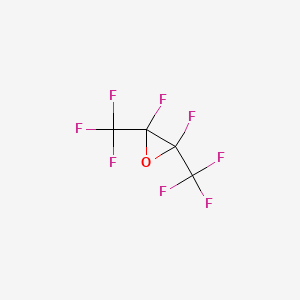
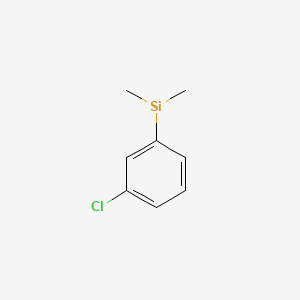
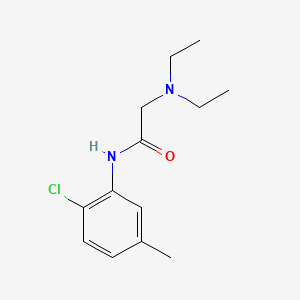
![Benzo[f]quinazoline](/img/structure/B14752245.png)
